4-Benzylpiperazine-2-carboxylic acid hydrochloride
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Benzylpiperazine-2-carboxylic acid hydrochloride are not fully detailed in the available resources. The molecular weight is 256.73 g/mol. More specific properties such as density, boiling point, and melting point are not available .Scientific Research Applications
Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) synthesized derivatives of benzylpiperazine and evaluated their antimicrobial activity. These compounds exhibited variable and modest activity against certain strains of bacteria and fungi, highlighting their potential in antimicrobial research (Patel, Agravat, & Shaikh, 2011).
Electron Transfer Dissociation in Peptides : Ko and Brodbelt (2012) studied the effect of derivatizing peptides with compounds like benzylpiperazine. This modification improved electron transfer dissociation efficiencies in mass spectrometry, indicating its usefulness in peptide analysis (Ko & Brodbelt, 2012).
Serotonin Receptor Antagonism : Research by Mahesh, Devadoss, Pandey, and Yadav (2011) involved synthesizing quinoxalin-2-carboxamides, including a derivative of benzylpiperazine, to evaluate their antagonism of the 5-HT3 serotonin receptor. This research contributes to the understanding of serotonin receptors and their pharmacological modulation (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Antibacterial Activities : Bildirici, Şener, and Tozlu (2007) synthesized derivatives of benzylpiperazine and evaluated their antibacterial properties. They found that some of these derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential uses in antibiotic development (Bildirici, Şener, & Tozlu, 2007).
Bioconjugation Mechanisms : Nakajima and Ikada (1995) studied the mechanism of amide formation by carbodiimide in aqueous media, using benzylamine as one of the amine reactants. Their findings are important for understanding bioconjugation in biological and chemical research (Nakajima & Ikada, 1995).
Humidity Sensing and DNA Binding : Rehman, Imran, ZIA-UR-REHMAN, Hassan, Badshah, Shah, Tahir, and Shah (2015) explored the humidity-sensing and DNA-binding abilities of a nickel complex with benzylpiperazine. This research highlights the potential application in sensing technologies and DNA interaction studies (Rehman et al., 2015).
Herbicide Degradation : Brillas, Boye, and Dieng (2003) investigated the degradation of the herbicide 4-chlorophenoxyacetic acid using peroxi-coagulation, a process relevant to environmental chemistry and pollution control (Brillas, Boye, & Dieng, 2003).
Safety and Hazards
Properties
IUPAC Name |
4-benzylpiperazine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(16)11-9-14(7-6-13-11)8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQYWFSMKGCAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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